molecular formula C7H11N3 B2787674 1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine CAS No. 87673-88-9

1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine

Cat. No.: B2787674
CAS No.: 87673-88-9
M. Wt: 137.186
InChI Key: MSSJBRXYLYSRLI-UHFFFAOYSA-N
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Description

1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. This tetrahydroimidazopyridine scaffold serves as a critical synthetic intermediate for developing novel therapeutic agents. Research has identified this core structure as a potent inhibitor of bacterial glutaminyl cyclase (QC), specifically from the periodontitis-associated pathogen Porphyromonas gingivalis . Inhibitors based on this scaffold have demonstrated activity in the lower nanomolar range, making them promising candidates for the development of selective anti-infectives that target keystone pathogens without broad-spectrum antibiotic effects . The compound's structure allows for strategic decoration at multiple positions, enabling fine-tuning of pharmacological properties and selectivity . The synthesis of the tetrahydroimidazo[4,5-c]pyridine core is typically accomplished via a Pictet–Spengler reaction of histamine and paraformaldehyde, followed by functionalization through alkylation or acylation to produce diverse derivatives for structure-activity relationship (SAR) studies . Key Identifiers • CAS Number: 87673-88-9 • Molecular Formula: C7H11N3 • Appearance: White to brown solid This product is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. All chemicals must be handled by qualified and trained professionals.

Properties

IUPAC Name

1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-10-5-9-6-4-8-3-2-7(6)10/h5,8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSJBRXYLYSRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87673-88-9
Record name 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine can be synthesized through various methods. One common approach involves the cyclization of histamine dihydrochloride with paraformaldehyde . This reaction typically requires heating under reflux conditions to facilitate the formation of the imidazo[4,5-C]pyridine ring system.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazo[4,5-C]pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[4,5-C]pyridine derivatives.

Scientific Research Applications

1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: It is utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Modifications

I-BET151 (1H-imidazo[4,5-c]quinoline-2(3H)-one)
  • Structural Difference: Incorporates a quinoline ring instead of a tetrahydroimidazopyridine core.
  • Functional Impact: The quinoline moiety extends into the hydrophobic ZA channel of BRD4, forming water-mediated hydrogen bonds with Phe83. Replacement of this core with a γ-carboline motif (in compound 81) improved BRD4(2)-binding affinity by 3-fold compared to JQ1, highlighting the importance of scaffold geometry .
  • Activity : IC₅₀ = 42 nM for BRD4 inhibition .
Spinacine (4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic Acid)
  • Structural Difference : A carboxylic acid group at the 6-position replaces the methyl group.
  • Functional Impact : Increased polarity enhances solubility but reduces membrane permeability. Spinacine derivatives are often misidentified during synthesis due to structural similarities, emphasizing the need for rigorous NMR validation .

Substituent Variations

1-Ethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
  • Structural Difference : Ethyl group at the 1-position instead of methyl.
  • Functional Impact: The ethyl group increases lipophilicity (logP +0.3 vs. Molecular weight: 151.21 g/mol (free base) .
2-Isopropyl-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine Hydrochloride
  • Structural Difference : Isopropyl substituent at the 2-position.
  • Functional Impact : Steric hindrance from the isopropyl group may reduce binding to narrow enzymatic pockets. Molecular weight: 219.73 g/mol .
PD123319 (1-(4-Dimethylamino-3-methylbenzyl)-5-diphenylacetyl-...)
  • Structural Difference: Diphenylacetyl and dimethylaminobenzyl substituents.
  • Functional Impact : These groups confer selectivity for angiotensin II receptors (AT₂), demonstrating how peripheral modifications diversify target specificity .

Functional Group Additions

1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic Acid
  • Structural Difference : Carboxylic acid at the 6-position.
  • Functional Impact : Enhances hydrogen-bonding capacity, making it suitable for metalloenzyme inhibition. However, the acid group may limit cellular uptake .
5-(2-Chloropyrimidin-4-yl)-1-trityl-...
  • Structural Difference : Chloropyrimidinyl and trityl groups.
  • Functional Impact : The electron-withdrawing chlorine and bulky trityl group improve affinity for kinases and histamine receptors (e.g., H₃R, Ki = 8 nM) .

Key Research Findings

  • Scaffold-Hopping Strategies : Replacing the imidazo[4,5-c]pyridine core with γ-carboline (compound 81) improved BRD4(2) binding by 3-fold, while chlorine substitution (compound 82) reduced potency, underscoring the scaffold's sensitivity to aromaticity .
  • Synthetic Challenges : Misidentification of spinacine derivatives during synthesis (e.g., confusion between 6,7-dihydro and 4,5,6,7-tetrahydro isomers) necessitates stringent analytical validation .
  • PD-L1 Inhibitor Design : The methyl group in 1-methyl-... serves as a critical aryl group in symmetric PD-L1 inhibitors, with modifications to the tail group (e.g., bridged cyclic rings) enhancing solubility without compromising affinity .

Biological Activity

1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine (CAS No. 87673-88-9) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological activity, and relevant research findings.

  • Chemical Formula : C₇H₁₁N₃
  • Molecular Weight : 137.18 g/mol
  • IUPAC Name : 1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine
  • Appearance : White to brown solid

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its antiproliferative and antimicrobial properties.

Antiproliferative Activity

Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro studies have shown that amidino-substituted derivatives demonstrate strong activity against colon carcinoma with IC values in the sub-micromolar range (e.g., 0.4 μM) .
  • A study evaluated the activity against several human cancer cell lines including glioblastoma (LN-229), pancreatic adenocarcinoma (Capan-1), and lung carcinoma (NCI-H460). The results indicated that certain derivatives exhibited selective inhibition of cell proliferation .
CompoundCell LineIC Value (μM)
Compound 10LN-229 (glioblastoma)0.4
Compound 14Capan-1 (pancreatic adenocarcinoma)0.7
Compound 16NCI-H460 (lung carcinoma)11.9

Antimicrobial Activity

While most tested compounds lacked antibacterial properties, some derivatives showed moderate activity against E. coli with a minimum inhibitory concentration (MIC) of 32 μM . This suggests that modifications in the structure can influence antimicrobial efficacy.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of this compound:

  • Study on Antiproliferative Effects :
    • Researchers synthesized various imidazo[4,5-b]pyridine derivatives and tested them against a range of cancer cell lines. The study concluded that specific substitutions significantly enhanced the antiproliferative activity compared to unsubstituted derivatives .
  • Antimicrobial Testing :
    • A subset of compounds was tested for their ability to inhibit bacterial growth. The findings indicated that while most compounds were ineffective against bacteria, certain structural modifications could yield compounds with improved antimicrobial properties .
  • Mechanistic Insights :
    • Investigations into the mechanisms of action revealed that these compounds may interfere with cellular signaling pathways involved in proliferation and apoptosis in cancer cells .

Q & A

Q. Yield Optimization Strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Maintaining 80–100°C minimizes side reactions .
  • Purification : Column chromatography or recrystallization ensures >95% purity .

How can the stereochemistry and structural conformation of this compound be validated?

Q. Basic Analytical Workflow

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the fused bicyclic structure and methyl group position .
  • X-ray crystallography : Resolves the tetrahydro ring conformation and spatial arrangement of substituents .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (167.17 g/mol) and fragmentation patterns .

Q. Key Parameters :

TechniqueTarget DataExample Values
1^1H NMRMethyl singletδ 2.5–3.0 ppm
X-rayDihedral angles120–130° (imidazole-pyridine)

What biological targets are associated with this compound, and how are they identified?

Basic Target Identification
The compound interacts with:

  • PD-L1 : Acts as a small-molecule inhibitor in cancer immunotherapy .
  • Kinases : Modulates enzymatic activity (e.g., MAPK or JAK-STAT pathways) .
  • Neurotransmitter receptors : Binds to histamine or serotonin receptors in neuropharmacology studies .

Q. Validation Methods :

  • Surface plasmon resonance (SPR) : Measures binding affinity (Kd_d values).
  • Cellular assays : Luciferase reporter systems quantify PD-L1 inhibition .

How can reaction conditions be optimized to avoid side products during synthesis?

Q. Advanced Methodological Considerations

  • Byproduct analysis : LC-MS identifies impurities like over-alkylated derivatives .
  • pH control : Neutral to slightly acidic conditions (pH 5–6) prevent decomposition .
  • Catalyst screening : Pd(OAc)2_2 reduces unwanted dimerization .

What strategies improve solubility and stability for in vitro assays?

Q. Formulation Challenges

  • Salt formation : Dihydrochloride salts enhance aqueous solubility .
  • Co-solvents : Use DMSO (<10%) or cyclodextrin complexes .
  • Storage : -20°C in inert atmosphere (N2_2) prevents oxidation .

How is target engagement validated in cellular models?

Q. Advanced Mechanistic Studies

  • Competitive binding assays : Fluorescent probes (e.g., FITC-labeled PD-L1) quantify displacement .
  • CRISPR knockouts : Confirms specificity by abolishing activity in target-deficient cells .
  • Pharmacodynamic markers : Phosphorylation status of downstream kinases (e.g., ERK1/2) .

What structural modifications enhance bioactivity in SAR studies?

Q. Advanced Structure-Activity Relationship (SAR)

  • Substituent effects :
    • Phenyl groups at C2 improve PD-L1 binding .
    • Carboxylic acid derivatives enhance solubility and kinase inhibition .
  • Stereochemical tuning : (S)-enantiomers show higher affinity for neurotransmitter receptors .

How are contradictions in reported bioactivity resolved?

Q. Data Discrepancy Analysis

  • Assay variability : Compare IC50_{50} values across orthogonal platforms (e.g., biochemical vs. cellular assays) .
  • Metabolic stability : Liver microsome assays identify species-specific degradation .
  • Epistatic analysis : Genetic screens reveal off-target effects in complex pathways .

What assays quantify PD-L1 inhibition efficacy?

Q. Advanced Therapeutic Applications

  • Co-culture assays : Measures T-cell activation in presence of PD-L1-expressing cancer cells .
  • Flow cytometry : Detects PD-L1 surface expression post-treatment.
  • In vivo models : Syngeneic mouse tumors assess tumor growth inhibition .

How are bioconjugation strategies employed for targeted delivery?

Q. Advanced Drug Design

  • Linker chemistry : Ethyl or PEG spacers connect to antibodies or nanoparticles .
  • Click chemistry : Azide-alkyne cycloaddition attaches fluorescent tags for imaging .
  • Prodrug design : Esterase-cleavable groups enable site-specific activation .

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